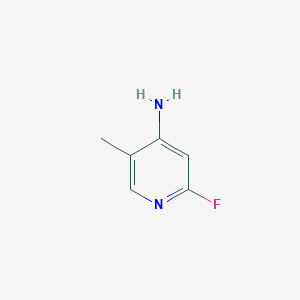

2-Fluoro-5-methylpyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

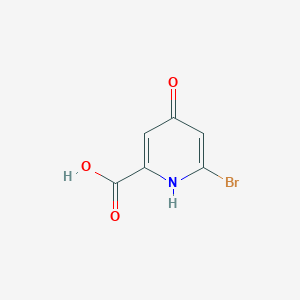

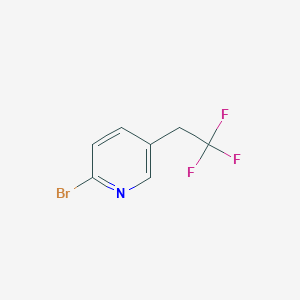

2-Fluoro-5-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7FN2 . It is a solid or liquid substance and is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 2nd position, a methyl group at the 5th position, and an amine group at the 4th position . The InChI Key for this compound is RKMOPXJNMQWPLH-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound has been described as a novel potassium channel blocker . It has comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine .Physical And Chemical Properties Analysis

This compound is a solid or liquid substance . It is more lipophilic (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002) and slightly more basic (pKa = 7.46 ± 0.01 vs. 7.37 ± 0.07) compared to 3-fluoro-4-aminopyridine .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Research has developed methodologies for synthesizing pyridine derivatives, including those related to "2-Fluoro-5-methylpyridin-4-amine". For instance, a study described the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, which is crucial for further chemical transformations leading to compounds with potential applications in various fields (Shi Qunfeng et al., 2012). Another study focused on catalyst-free amination of 2-fluoropyridine and 2-fluoro-5-halopyridines with adamantane amines, showcasing a method to derive N-(pyridin-2-yl) derivatives without the need for a catalyst (A. Abel et al., 2015).

Fluorination and Amination Reactions

The role of fluorine in organic compounds, especially in pharmaceuticals, is of significant interest due to the unique properties it imparts to molecules. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a "minimalist" radiofluorination/palladium-catalyzed amination sequence was reported, highlighting the potential for developing novel radiotracers for positron emission tomography (PET) imaging (M. Pauton et al., 2019). Similarly, the palladium-catalyzed amination of 2-fluoro-4-iodopyridine under microwave conditions offers a selective and efficient synthesis route for pyridine derivatives, useful in medicinal chemistry and as kinase inhibitors (Moumita Koley et al., 2010).

Potential Pharmaceutical Applications

The modification of pyridine rings, including the introduction of fluorine and amine groups, is crucial for the development of new pharmaceuticals. The synthesis of novel Fluoropicolinate Herbicides by cascade cyclization of fluoroalkyl alkynylimines, utilizing primary amines, suggests the versatility of these compounds in creating structures of interest for herbicidal activity (Peter L Johnson et al., 2015).

Analytical and Spectroscopic Applications

Pyridine derivatives synthesized from "this compound" can also serve in analytical chemistry, as demonstrated by the development of a ratiometric, fluorescent BODIPY-based probe for transition and heavy metal ions, indicating the application of pyridine derivatives in detecting metal ions in solutions (W. Qin et al., 2016).

Mecanismo De Acción

Target of Action

It is structurally similar to 4-aminopyridine (4ap), which is a known potassium (k+) channel blocker . Potassium channels play a crucial role in maintaining the electrical activity of cells, particularly neurons, and their blockage can lead to enhanced impulse conduction .

Biochemical Pathways

Given its potential role as a k+ channel blocker, it could influence the propagation of action potentials in neurons, affecting neural communication and potentially leading to downstream effects on neurological function .

Pharmacokinetics

Its lipophilicity and basicity have been reported, which can influence its bioavailability . It has a logD of 0.664 ± 0.005 and a pKa of 7.46 ± 0.01 , suggesting it might be well-absorbed and distributed in the body.

Result of Action

If it acts similarly to 4ap, it could enhance impulse conduction in neurons, which could potentially improve neurological function .

Safety and Hazards

Direcciones Futuras

2-Fluoro-5-methylpyridin-4-amine has potential applications in positron emission tomography (PET) due to its ability to bind to exposed potassium channels in demyelinated axons . Future research should focus on exploring its applications in emerging fields of research, such as nanotechnology, artificial intelligence, and biotechnology, and on developing more efficient and scalable synthetic routes for its production.

Análisis Bioquímico

Biochemical Properties

2-Fluoro-5-methylpyridin-4-amine, like its parent compound 4AP, is believed to bind to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction . This interaction with potassium channels suggests that this compound may interact with various enzymes, proteins, and other biomolecules involved in potassium channel regulation.

Cellular Effects

Given its similarity to 4AP, it may influence cell function by modulating potassium channel activity, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is likely related to its ability to block potassium channels. This blocking activity could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

It is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, the enzyme responsible for the metabolism of 4AP .

Transport and Distribution

Given its lipophilicity, it may be able to cross cell membranes more readily than less lipophilic compounds .

Propiedades

IUPAC Name |

2-fluoro-5-methylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWXBQZILQAFLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)

![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)

![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)